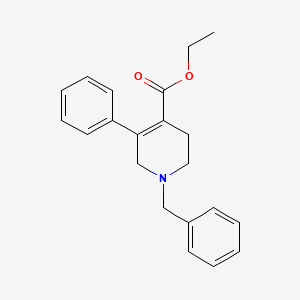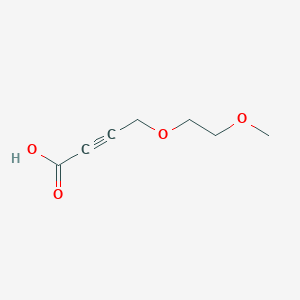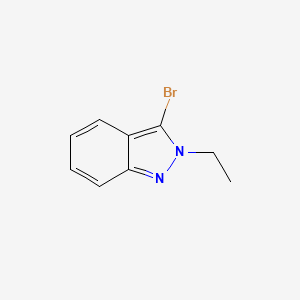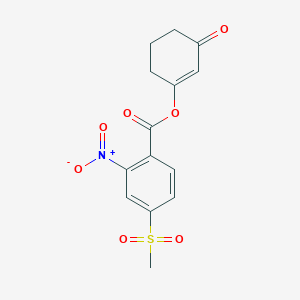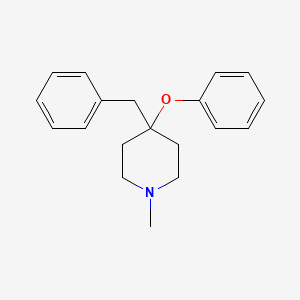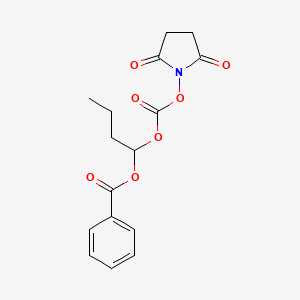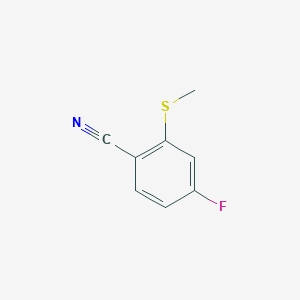
4-fluoro-2-(methylsulfanyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-fluoro-2-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H6FNS It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the 4-position and a methylthio group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-(methylsulfanyl)benzonitrile typically involves the reaction of 4-fluorobenzonitrile with a methylthio reagent. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where 4-fluorobenzonitrile is treated with sodium methylthiolate in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the fluorine atom with the methylthio group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of safer and more environmentally friendly reagents is also a consideration in industrial production .
化学反応の分析
Types of Reactions
4-fluoro-2-(methylsulfanyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylthio group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed to reduce the nitrile group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 4-Fluoro-2-(methylsulfinyl)benzonitrile or 4-Fluoro-2-(methylsulfonyl)benzonitrile.
Reduction: Formation of 4-Fluoro-2-(methylthio)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
科学的研究の応用
4-fluoro-2-(methylsulfanyl)benzonitrile has several applications in scientific research:
作用機序
The mechanism of action of 4-fluoro-2-(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the context of its use. For example, in enzyme inhibition studies, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the methylthio group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a methylthio group.
2-Fluoro-4-(methylthio)benzonitrile: The positions of the fluorine and methylthio groups are reversed
Uniqueness
4-fluoro-2-(methylsulfanyl)benzonitrile is unique due to the presence of both a fluorine atom and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These properties make it a valuable compound for various research applications and differentiate it from other similar compounds.
特性
分子式 |
C8H6FNS |
|---|---|
分子量 |
167.21 g/mol |
IUPAC名 |
4-fluoro-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6FNS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,1H3 |
InChIキー |
QZJDWDYPVSMWHX-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC(=C1)F)C#N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Propanesulfonic acid, 3-[(2,2-dimethylpropyl)amino]-](/img/structure/B8674631.png)


